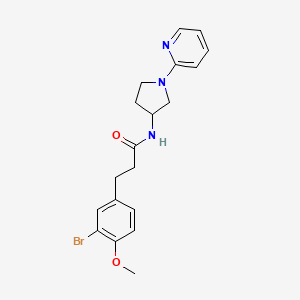

3-(3-bromo-4-methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

Description

Properties

IUPAC Name |

3-(3-bromo-4-methoxyphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN3O2/c1-25-17-7-5-14(12-16(17)20)6-8-19(24)22-15-9-11-23(13-15)18-4-2-3-10-21-18/h2-5,7,10,12,15H,6,8-9,11,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJKZCMNSZNEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)NC2CCN(C2)C3=CC=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-bromo-4-methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial and antifungal properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₄BrN₂O₂

- Molecular Weight : 348.19 g/mol

This compound features a brominated methoxyphenyl group and a pyrrolidine moiety that is substituted with a pyridine ring, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various bacterial strains. The presence of halogen substituents, such as bromine, has been linked to enhanced antibacterial activity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Bromo Compound | Staphylococcus aureus | 0.0039 mg/mL |

| 3-Bromo Compound | Escherichia coli | 0.025 mg/mL |

The compound has demonstrated effectiveness against Gram-positive bacteria like S. aureus and Gram-negative bacteria such as E. coli, with MIC values indicating potent antibacterial action .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against several fungal strains. Similar derivatives have been tested for their efficacy against Candida albicans and other pathogenic fungi.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Bromo Compound | Candida albicans | 16.69 µM |

| 3-Bromo Compound | Fusarium oxysporum | 56.74 µM |

These findings suggest that the compound may serve as a potential antifungal agent, particularly in treating infections caused by C. albicans .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells. The mechanism may involve:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt the synthesis of peptidoglycan, a critical component of bacterial cell walls.

- Interference with Membrane Integrity : The presence of bromine and methoxy groups may enhance the lipophilicity of the compound, allowing it to integrate into microbial membranes and disrupt their integrity.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways essential for bacterial growth.

Case Studies

A recent study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including those similar to the compound . The results indicated that modifications in substituents significantly influenced antimicrobial potency. The study highlighted that compounds with electron-withdrawing groups like bromine exhibited stronger inhibitory effects against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Brominated Phenyl Derivatives

Compounds with brominated phenyl groups, such as (E)-N-(3-Bromo-4-methoxyphenyl)-3-(3,5-dibromo-4-methoxyphenyl)-2-(hydroxyimino)propanamide (34), share the bromo-methoxy substitution pattern. However, the presence of a hydroxyimino group in compound 34 introduces additional hydrogen-bonding capacity compared to the propanamide linkage in the target compound. This difference may influence solubility and target affinity .

Key Data:

Pyridine-Containing Analogues

Compounds like (E)-3-(4-Methoxyphenyl)-N-(pyridin-2-yl)-2-[[THP-oxy]imino]propanamide (44-THP) feature pyridine moieties but lack the pyrrolidine ring.

Research Findings and Implications

- Solubility and Bioavailability : The pyrrolidine ring in the target compound could improve water solubility relative to THP-protected analogues (e.g., 42-THP ), which are often oil-like.

- Contradictions : While bromine generally enhances bioactivity, excessive halogenation (e.g., 3,5-dibromo in compound 34 ) may reduce solubility, highlighting the need for balanced substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.